Cas no 61785-37-3 (Methanone, (5-chloro-2-hydroxyphenyl)(4-chlorophenyl)-)
61785-37-3 structure
Product Name:Methanone, (5-chloro-2-hydroxyphenyl)(4-chlorophenyl)-
CAS No:61785-37-3
MF:C13H8Cl2O2
MW:267.107421875
CID:466206
PubChem ID:12298903
Update Time:2025-04-19
Methanone, (5-chloro-2-hydroxyphenyl)(4-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Methanone, (5-chloro-2-hydroxyphenyl)(4-chlorophenyl)-
- (5-chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone
- AKOS022321145
- (5-chloro-2-hydroxy-phenyl)-(4-chlorophenyl)methanone
- ST50331389
- SCHEMBL9779330
- (5-chloro-2-hydroxyphenyl)(4-chlorophenyl)methanone
- 4',5-Dichloro-2-hydroxybenzophenone, AldrichCPR
- 61785-37-3
- DTXSID70486094
-
- Inchi: 1S/C13H8Cl2O2/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,16H
- InChI Key: JBFNSJOFKCQBNS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)C(C1C=CC(=CC=1)Cl)=O)O
Computed Properties
- Exact Mass: 265.99024
- Monoisotopic Mass: 265.9901349g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
Methanone, (5-chloro-2-hydroxyphenyl)(4-chlorophenyl)- Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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